2-((2-Chloropyrimidin-4-yl)amino)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-11-14-6-5-9(16-11)15-8-4-2-1-3-7(8)10(13)17/h1-6H,(H2,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNWOWPIHQOTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Rational Molecular Design of 2 2 Chloropyrimidin 4 Yl Amino Benzamide Derivatives
Impact of Substituent Variations on Biological Activity Profiles
The biological activity of 2-((2-Chloropyrimidin-4-yl)amino)benzamide derivatives is highly sensitive to the nature and position of various substituents on both the pyrimidine (B1678525) and benzamide (B126) rings.
Halogen atoms are critical tools in medicinal chemistry for modulating the physicochemical properties of lead compounds. In the context of the this compound scaffold, halogenation of either the benzamide or the pyrimidine ring can significantly alter biological activity.
On the pyrimidine ring, the existing chlorine at the C2 position is a key feature. The reactivity of this position allows for further substitution, but the halogen itself contributes to the electronic character of the ring system. rsc.org Studies on related halogenated pyrimidines have shown that the introduction of halogens can lead to potent antibiofilm activity against various pathogens. nih.gov For example, derivatives like 2-amino-5-bromopyrimidine (B17363) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine have demonstrated significant inhibitory effects on biofilm formation. nih.gov The process for halogenating 2-aminopyrimidines, particularly at the 5-position, has been well-established, indicating that modifications to this part of the scaffold are readily achievable. google.com
On the benzamide ring, the introduction of halogens such as fluorine or chlorine can influence binding affinity and metabolic stability. In a series of N-(2-aminoethyl)benzamide analogues, halo-substituted compounds were found to be potent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The potency of these compounds was rationalized based on steric and hydrophobic effects imparted by the halogen substituents. nih.gov Similarly, studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides showed that halogen substituents in the 3-position and 5-position of the aromatic ring have differing effects on the molecule's apparent lipophilicity. nih.gov For instance, a halogen at the 3-position increases lipophilicity only half as much as the same substituent at the 5-position, due to a combination of steric and electronic influences. nih.gov The synthesis of 2-aminobenzamide (B116534) derivatives with halogenated N-phenyl groups, such as 2-Amino-N-(4-fluorophenyl)benzamide and 2-Amino-N-(4-chlorophenyl)benzamide, has been reported, providing a platform for evaluating these effects. nih.gov
Table 1: Impact of Halogenation on Related Scaffolds
| Compound/Scaffold | Halogen Substitution | Observed Effect | Reference |
| 2-Aminopyrimidine (B69317) | Bromination or Chlorination at the 5-position | Markedly higher yields of 2-amino-5-halogenopyrimidines. | google.com |
| Pyrimidine Derivatives | Bromine at 5-position (2-amino-5-bromopyrimidine) | Significant inhibition of EHEC biofilm formation. | nih.gov |
| N-(2-aminoethyl)benzamide | Halo-substitution on the benzamide ring | Potent, reversible inhibition of monoamine oxidase-B (MAO-B). | nih.gov |
| 2-Aminobenzamide | Fluorine or Chlorine on N-phenyl group | Synthesis of derivatives for antimicrobial screening. | nih.gov |
| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | Halogen at 3- or 5-position of benzamide ring | Differential impact on lipophilicity based on position. | nih.gov |
The secondary amine linker connecting the pyrimidine and benzamide moieties is a critical interaction point and a site for structural diversification. Modifications at this nitrogen or replacement of the pyrimidine ring with other heterocycles can drastically change the biological profile.
Studies on the amination of 2-chloropyrimidine (B141910) show that it readily undergoes nucleophilic aromatic substitution (SNAr) with various amines, yielding 2-aminopyrimidine derivatives. researchgate.net This reactivity is fundamental to the synthesis of the parent scaffold. The nature of the substituent on the amine can be crucial. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl (B1604629) group were optimized to yield potent inhibitors of the deubiquitinating enzyme USP1/UAF1. nih.gov
On the benzamide portion, substitutions on the amide nitrogen can also modulate activity. Research on 2-aminobenzamide derivatives, synthesized from isatoic anhydride (B1165640), demonstrated that varying the N-substituent led to a range of antimicrobial activities. nih.govresearchgate.net For instance, the derivative 2-Amino-N-(4-methoxyphenyl)benzamide was identified as a particularly potent antifungal agent. nih.gov In other related systems, such as niclosamide (B1684120) analogues, converting a nitro group to a primary amine retained synergistic activity with the antibiotic colistin, while further acylation or alkylation of that amine led to a complete loss of activity. mdpi.com This highlights the sensitive nature of substitutions on the benzamide ring.
Replacing the pyrimidine ring with other heterocyclic systems is a common strategy to explore new chemical space and improve properties. A notable example involves the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where a thieno[3,2-d]pyrimidine (B1254671) core is used. nih.gov This compound displayed marked antiproliferative activity against several human cancer cell lines. nih.gov
Table 2: Effects of Amine and Heterocycle Substitutions
| Scaffold/Derivative | Substitution/Modification | Biological Outcome | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine | Optimization of benzyl and phenyl substituents | Potent inhibition of USP1/UAF1 deubiquitinase for anticancer activity. | nih.gov |
| 2-Aminobenzamide | N-(4-methoxyphenyl) group | Excellent antimicrobial potential against tested bacterial and fungal strains. | nih.govresearchgate.net |
| Niclosamide Analogue | Conversion of nitro group to a primary amine | Retained colistin-potentiating activity. | mdpi.com |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | Replacement of pyrimidine with a thieno[3,2-d]pyrimidine core | Promising anticancer activity against colon, lung, and gastric cancer cell lines. | nih.gov |
Computational methods, such as Density Functional Theory (DFT), are often employed to determine the optimized geometry and preferred conformations of such molecules. For the related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations were used to compare optimized geometric bond lengths and angles with experimental X-ray diffraction data. nih.gov Such studies, combined with Hirshfeld surface analysis, provide quantitative insights into the intermolecular interactions that stabilize the crystal structure. nih.gov
In other related heterocyclic systems, such as 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was used to propose model bioactive conformations. nih.gov It was suggested that the specific 3-D arrangement of pharmacophoric features was unique for compounds exhibiting sedative-hypnotic activity versus those with anxiolytic activity. nih.gov The conformation also influences physicochemical properties like lipophilicity. For certain substituted benzamides, steric hindrance can prevent the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring, which in turn affects intramolecular hydrogen bonding and alters the molecule's lipophilicity. nih.gov These findings underscore the principle that a molecule's activity is intrinsically linked to its preferred three-dimensional shape.
Pharmacophore Elucidation and Optimization for Enhanced Potency and Selectivity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, elucidating the pharmacophore involves identifying the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, as well as their specific spatial arrangement.
Studies on analogous structures provide significant clues. For 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model consisting of 11 features was designed to characterize the binding to a hypothetical receptor. nih.gov For a series of N-(2-Aminophenyl)-Benzamide derivatives acting as histone deacetylase 2 (HDAC2) inhibitors, 3D-QSAR and molecular field analysis (MFA) were used to build a predictive pharmacophore model. researchgate.net This model helped identify the structural requirements for potent inhibitory activity.
In the context of 2-aminobenzamide derivatives, potential pharmacophore sites were identified and correlated with their antimicrobial activity. nih.govresearchgate.net The amino group, the amide linkage, and the aromatic systems are all likely components of the pharmacophore, acting as key interaction points with the target enzyme or receptor. Optimization of this pharmacophore is achieved by modifying the scaffold to enhance interactions with the target while potentially weakening interactions with off-target molecules, thereby improving both potency and selectivity. For example, in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibitors, structure-based design was used to introduce modifications that improved potency and selectivity against related kinases like JAK1 and JAK2. nih.gov
Iterative Drug Design Strategies Applied to the this compound Scaffold
Iterative drug design is a cyclical process central to modern medicinal chemistry. It involves designing a compound, synthesizing it, testing its biological activity, and then using the resulting data to design the next, improved iteration of the compound. This strategy is widely applied to scaffolds like this compound to refine their properties.
The process begins with a "hit" or "lead" compound, which is then systematically modified. The SAR data gathered from these modifications, as described in the sections above, forms the basis for the next design cycle. For instance, if halogenation at a specific position on the benzamide ring (e.g., the 4-position) is found to increase activity, the next iteration might explore other halogens (F, Br, I) or different substitution patterns at that position. nih.gov
Molecular Pharmacology and Target Interaction Mechanisms of 2 2 Chloropyrimidin 4 Yl Amino Benzamide
Identification of Potential Pharmacological Targets
The structural framework of 2-((2-Chloropyrimidin-4-yl)amino)benzamide suggests potential interactions with several families of proteins, including kinases, enzymes, and receptors. This is based on structure-activity relationships observed in related, but chemically distinct, compounds.
The 2-aminopyrimidine (B69317) core is a well-established "hinge-binding" motif found in numerous protein kinase inhibitors. nih.govrsc.org This structure can mimic the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of various kinases.
Tyrosine and Janus Kinases: Derivatives of aminopyrimidine have been developed as inhibitors of Janus Kinases (JAKs) and other tyrosine kinases like FMS-like tyrosine kinase 3 (FLT3). nih.govgoogle.com For instance, certain 4-piperazinyl-2-aminopyrimidines were designed as dual inhibitors of JAK2 and FLT3 for acute myeloid leukemia. nih.gov Similarly, benzamide-containing structures have been investigated as tyrosine kinase inhibitors. scbt.comnih.govmdpi.com
Cyclin-Dependent Kinases (CDKs): The CDK family, which regulates the cell cycle, is another target for aminopyrimidine-based molecules. nih.govnih.gov For example, a related compound, 4-{[4-AMINO-6-(CYCLOHEXYLMETHOXY)-5-NITROSOPYRIMIDIN-2-YL]AMINO}BENZAMIDE, has been identified as a ligand for Cyclin-dependent kinase 2. drugbank.com
Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell signaling pathways, and its inhibitors are used in treating B-cell malignancies and allergic disorders. nih.govnih.gov While specific data on this compound is unavailable, the general class of kinase inhibitors often shows cross-reactivity, suggesting a potential for interaction.
Histone Deacetylases (HDACs): The 2-aminobenzamide (B116534) group is a known zinc-binding group characteristic of many HDAC inhibitors, particularly selective inhibitors of Class I HDACs (HDAC1, 2, and 3). frontiersin.orgnih.govnih.gov Compounds like Entinostat and Mocetinostat feature this scaffold. nih.gov Research into pyrazine-linked 2-aminobenzamides has demonstrated potent, class I-selective HDAC inhibition. nih.gov
The table below summarizes the inhibitory activities of various related aminopyrimidine and benzamide (B126) compounds against different protein kinases.
| Compound Class | Target Kinase(s) | Observed Activity | Citation(s) |
| 4-Piperazinyl-2-aminopyrimidines | JAK2, FLT3 | Dual inhibition with nanomolar IC50 values. | nih.gov |
| 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines | Aurora B, PLK1, FAK, VEGF-R2 | Multi-kinase inhibition with antiproliferative effects. | nih.gov |
| Pyrazine Linked 2-Aminobenzamides | HDAC1, HDAC2, HDAC3 | Selective Class I HDAC inhibition. | nih.gov |
| 4-(Arylaminomethyl)benzamides | EGFR, HER-2, KDR, PDGFR | Potent inhibition of multiple receptor tyrosine kinases. | nih.govmdpi.com |
Beyond kinases, the chemical features of the title compound suggest possible interactions with other enzyme classes.
Poly(ADP-Ribose) Polymerase 1 (PARP1): PARP inhibitors often contain nicotinamide-like moieties, and the benzamide structure can be considered a pharmacophore for PARP inhibition. nih.gov These inhibitors are crucial in cancer therapy, particularly in conjunction with DNA-damaging agents. nih.gov There is no specific data confirming this compound as a PARP1 modulator.
Alpha-Glucosidase: There is no direct evidence in the provided search results linking this compound or closely related structures to the modulation of Alpha-Glucosidase.
Metabotropic Glutamate Receptors (mGluRs): These are G protein-coupled receptors (GPCRs) that play a role in modulating excitatory synaptic transmission in the central nervous system. windows.netnih.govgoogle.com A wide variety of small molecules act as modulators for these receptors, though none of the documented ligands bear a strong structural resemblance to this compound. nih.govacs.org
GPR52 G Protein-Coupled Receptors: GPR52 is an orphan GPCR considered a target for neuropsychiatric disorders. nih.govmedchemexpress.com Recent research has identified potent agonists for GPR52 based on a 3-((4-benzylpyridin-2-yl)amino)benzamide scaffold. chemrxiv.orgchemrxiv.orgutmb.edu Although this scaffold is different, it highlights the utility of the aminobenzamide structure in targeting GPCRs.
Biochemical Mechanisms of Action at the Molecular Level
Understanding the precise mechanism of action requires detailed structural and biochemical studies, which are not available for this compound. However, inferences can be drawn from related compounds.
For kinase inhibitors, the aminopyrimidine group typically forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site. nih.gov The benzamide portion and the chloropyrimidine could then extend into adjacent pockets, forming additional interactions (e.g., van der Waals, hydrogen bonds) that determine the compound's potency and selectivity. rsc.orgmdpi.com In the case of HDAC inhibitors, the 2-amino group of the aminobenzamide scaffold coordinates with the active site zinc ion, while the rest of the molecule makes contact with the rim of the catalytic tunnel. nih.gov
Molecular docking studies on related 4-(arylaminomethyl)benzamide derivatives as tyrosine kinase inhibitors suggest that the flexible linker allows the molecule to adopt a favorable geometry, accessing both allosteric and adenine-binding pockets within the kinase active site. nih.govmdpi.com
Orthosteric Binding: For kinase inhibition, the binding would be orthosteric, meaning the compound competes directly with the endogenous ligand (ATP) for the same binding site. nih.gov
Allosteric Modulation: In the context of GPCRs like mGluRs, small molecules often act as allosteric modulators. nih.govnih.gov These molecules bind to a site topographically distinct from the orthosteric site where the endogenous ligand (e.g., glutamate) binds. nih.gov This can lead to a potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the receptor's response to the endogenous ligand. nih.gov For example, derivatives of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide have been developed as positive allosteric modulators of mGluR5. nih.gov Whether this compound could act as an allosteric modulator on any target is currently unknown.
Pathway Modulation and Downstream Cellular Effects
The primary mechanism of action of this compound and its derivatives involves the modulation of critical cellular pathways that control cell division and survival. As potent inhibitors of cyclin-dependent kinases (CDKs), these compounds directly influence the machinery of the cell cycle, leading to significant downstream effects such as the inhibition of cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis in cancer cells.
Inhibition of Cell Proliferation
The anti-proliferative activity of this compound is a direct consequence of its ability to inhibit CDK enzymes, which are fundamental for cell cycle progression. By targeting CDKs, the compound prevents the phosphorylation of key substrates necessary for cells to move from one phase of the cell cycle to the next. A crucial substrate of CDK2 is the retinoblastoma protein (Rb). Inhibition of CDK2 by compounds of this class prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state where it remains bound to the E2F transcription factor. This complex prevents the transcription of genes required for the G1 to S phase transition, thereby halting cell proliferation.
The anti-proliferative effects have been observed across various human cancer cell lines. While specific data for the parent compound is part of broader research, studies on its close derivatives illustrate the potent nature of this chemical class. For instance, related pyrimidine-based CDK inhibitors have demonstrated significant growth inhibition in a range of cancer cell lines.
Table 1: Anti-proliferative Activity of a Related 2,4-diaminopyrimidine (B92962) Derivative (Compound 22) in Cancer Cell Lines
This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV4-11 | Acute Myeloid Leukemia | 1.5 |
| MOLM-13 | Acute Myeloid Leukemia | 3.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | 4.8 |
| Jurkat | T-cell Leukemia | 10.6 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data derived from studies on potent CDK7-targeting 2,4-diaminopyrimidine derivatives similar in structure. nih.gov
Cell Cycle Arrest
Treatment of cancer cells with this compound and its analogs leads to a pronounced arrest in the G1 phase of the cell cycle. This G1 arrest is a direct outcome of CDK inhibition. As previously mentioned, the inhibition of CDK2 prevents Rb phosphorylation, which in turn blocks the E2F-mediated transcription of genes essential for S phase entry. The arrest of the cell cycle at the G1/S checkpoint prevents the replication of damaged DNA and halts the uncontrolled division of cancer cells.
Detailed cell cycle analysis of cancer cells treated with related pyrimidine (B1678525) derivatives confirms this mechanism. For example, studies on similar 2-anilino-4-triazolpyrimidine derivatives have shown a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
Table 2: Effect of a Representative 2-anilino-4-triazolpyrimidine Derivative (Compound 11k) on Cell Cycle Distribution in HCT116 Cells
This table is interactive. You can sort and filter the data.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48.5 | 35.2 | 16.3 |
| Compound 11k (1.25 µM) | 65.8 | 20.1 | 14.1 |
| Compound 11k (2.5 µM) | 75.2 | 12.5 | 12.3 |
Data illustrates a dose-dependent increase in the G0/G1 cell population following treatment. nih.gov
Apoptosis
Prolonged cell cycle arrest induced by this compound and its derivatives can ultimately lead to programmed cell death, or apoptosis. By blocking the activity of CDKs, particularly CDK9, these compounds can downregulate the expression of anti-apoptotic proteins such as Mcl-1 and c-Myc. The loss of these survival signals triggers the intrinsic apoptotic pathway.
The induction of apoptosis is a key component of the anti-cancer activity of this class of compounds. Experimental evidence from related molecules, such as certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, shows a clear induction of apoptosis in cancer cells following treatment. This is often quantified by methods such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.
Table 3: Apoptosis Induction by a Representative Pyrrolo[2,3-d]pyrimidine Derivative (Compound 2g) in MIA PaCa-2 Cells
This table is interactive. You can sort and filter the data.
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | 5.6 |
| Compound 2g | 1.25 | 18.4 |
| Compound 2g | 2.5 | 35.2 |
Data shows a significant increase in the percentage of apoptotic cells upon treatment.
Computational and Theoretical Investigations of 2 2 Chloropyrimidin 4 Yl Amino Benzamide
Molecular Docking and Scoring Approaches for Target Prediction and Binding Affinity Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to predict how a ligand, such as 2-((2-Chloropyrimidin-4-yl)amino)benzamide, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then evaluated using a scoring function, which estimates the binding affinity.
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology is broadly applied to similar pyrimidine (B1678525) and benzamide (B126) derivatives. For instance, pyrimidine analogues have been investigated as potential inhibitors of various kinases and other enzymes through molecular docking. mui.ac.irjapsonline.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.
The predicted binding affinity, often expressed as a docking score or binding energy, provides a qualitative estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex. For a compound like this compound, docking studies could predict potential biological targets by screening it against a library of known protein structures.
Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical Target
| Parameter | Value |
| Predicted Target | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Amino Acid 1, Amino Acid 2 |
| Type of Interactions | Hydrogen Bond, Pi-Pi Stacking |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For a ligand-protein complex, such as this compound bound to a putative target, MD simulations can assess the stability of the complex and observe any conformational changes. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution.
Table 2: Illustrative Example of MD Simulation Parameters
| Parameter | Description |
| Simulation Time | Nanoseconds (ns) |
| RMSD of Complex | Angstroms (Å) |
| RMSF of Ligand | Angstroms (Å) |
| Key Conformational Changes | e.g., Loop movement, side-chain rotation |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. DFT calculations can provide insights into the geometry, electronic properties, and reactivity of this compound. These calculations are based on the principles of quantum mechanics and can predict various molecular properties with high accuracy.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack.
Although specific DFT calculations for this compound are not found in the available literature, studies on related chloropyrimidine and benzamide derivatives have demonstrated the utility of this approach. mui.ac.irnih.gov These studies have successfully used DFT to understand the structural and spectral characteristics of similar compounds.
Table 3: Illustrative Example of DFT-Calculated Parameters
| Parameter | Description |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | Indicator of chemical reactivity |
| Dipole Moment (Debye) | Measure of the molecule's overall polarity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
While no specific QSAR models for this compound were identified, QSAR studies on pyrimidine derivatives have been successfully used to predict their anticancer and other biological activities. japsonline.comnih.gov For a compound like this compound, a QSAR model could be developed as part of a larger study on a series of related analogues to predict its activity and to suggest structural modifications that might enhance its therapeutic potential.
Table 4: Illustrative Example of a QSAR Model Equation
| Model | Equation |
| Multiple Linear Regression | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |
Lead Optimization and Drug Discovery Implications for 2 2 Chloropyrimidin 4 Yl Amino Benzamide
Strategies for Enhancing Potency and Selectivity of the Chemical Compound
The lead optimization of molecules based on the aminopyrimidine and benzamide (B126) framework often involves systematic structural modifications to improve their potency against a specific biological target while minimizing off-target effects, thereby increasing selectivity. These strategies are guided by structure-activity relationship (SAR) studies and computational modeling.
One common approach is the modification of the benzamide portion of the molecule. For instance, in the development of inhibitors for Tyrosine Kinase 2 (TYK2), a related 4-aminopyridine (B3432731) benzamide scaffold was optimized. nih.gov Structure-based design led to the discovery that introducing specific substituents on the phenyl ring, such as 2,6-dichloro-4-cyanophenyl modifications, significantly improved the potency for TYK2 and selectivity over other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov This suggests that similar substitutions on the benzamide ring of 2-((2-Chloropyrimidin-4-yl)amino)benzamide could yield more potent and selective inhibitors for its intended target.
Another key strategy involves the modification of the pyrimidine (B1678525) ring. The chlorine atom at the 2-position of the pyrimidine is a reactive site suitable for introducing a variety of substituents. Research on related 2-amino-4-chloro-pyrimidine derivatives has shown that introducing different substituted amines at this position can significantly influence the biological activity of the resulting compounds. nih.gov For example, creating diarylurea moieties has been a successful strategy in the development of cancer therapeutics like Sorafenib. nih.gov
Furthermore, the amino linker connecting the pyrimidine and benzamide rings can be a target for modification. Altering the linker's length, rigidity, or introducing different functional groups can affect the molecule's conformation and its binding affinity to the target protein.
The following table summarizes potential modification strategies and their expected outcomes based on research on analogous compounds.
| Molecular Region for Modification | Potential Modification Strategy | Expected Outcome | Supporting Evidence from Analogous Compounds |
| Benzamide Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Enhanced binding affinity and potency | 2,6-dichloro-4-cyanophenyl modifications improved TYK2 potency. nih.gov |
| Pyrimidine Ring (at C2-position) | Substitution of the chlorine atom with various amines or other functional groups | Improved target engagement and selectivity | Synthesis of various 2-amino-4-chloro-pyrimidine derivatives showed diverse biological activities. nih.gov |
| Amino Linker | Altering length, rigidity, or introducing functional groups | Optimized spatial orientation for target binding | Not directly available for this specific scaffold in the provided results, but a common medicinal chemistry strategy. |
Approaches for Improving Drug-Like Properties Relevant to Research Development
Improving the "drug-likeness" of a lead compound is crucial for its progression into a viable drug candidate. This involves optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as minimizing potential toxicity.
For aminobenzamide-based compounds, strategies to enhance drug-like properties often focus on modulating lipophilicity and metabolic stability. For example, in the optimization of TYK2 inhibitors, modifications led to a compound with excellent oral exposure in mice, indicating good absorption and bioavailability. nih.gov This was achieved through a series of structural refinements that likely balanced the compound's solubility and membrane permeability.
Computational tools play a vital role in predicting the ADME and toxicity profiles of new derivatives. For a series of synthesized 2-amino-4-chloro-pyrimidine derivatives, in silico studies using tools like the SwissADME and pkCSM online servers were conducted to evaluate their drug-likeness and potential toxicity. nih.gov These studies predicted high gastrointestinal absorption for all derivatives and that most would be able to cross the blood-brain barrier. nih.gov The toxicity analysis also suggested that the derivatives would not cause skin sensitization and lacked AMES toxicity, which is an indicator of mutagenic potential. nih.gov
Key strategies for improving the drug-like properties of this compound could include:
Introduction of polar functional groups: To enhance solubility.
Modification of metabolically labile sites: To increase metabolic stability and half-life.
The following table outlines approaches to improve the drug-like properties of the scaffold.
| Drug-Like Property | Improvement Approach | Example from Analogous Compounds |
| Oral Bioavailability | Balancing lipophilicity and solubility through structural modifications. | Optimization of a 4-aminopyridine benzamide scaffold resulted in a compound with excellent oral exposure in mice. nih.gov |
| Metabolic Stability | Introducing groups that block sites of metabolism. | While not explicitly detailed for this scaffold in the search results, this is a standard medicinal chemistry technique. |
| Toxicity Profile | In silico prediction and subsequent chemical modification to remove toxicophores. | In silico analysis of 2-amino-4-chloro-pyrimidine derivatives predicted a lack of skin sensitization and AMES toxicity. nih.gov |
Role of this compound as a Starting Point for Novel Therapeutic Agent Discovery
The this compound scaffold serves as a versatile starting point for the discovery of new drugs targeting a wide range of diseases. The inherent biological activity of both the aminopyrimidine and benzamide moieties makes this combination a privileged structure in medicinal chemistry.
Derivatives of the aminobenzamide scaffold have been investigated for various therapeutic applications. For instance, N-substituted aminobenzamide derivatives have been explored as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for managing blood sugar levels in diabetic patients. mdpi.com This highlights the potential of the benzamide portion of the core scaffold to be adapted for different therapeutic targets.
The pyridopyrimidine core, which is structurally related to the pyrimidine in the target compound, is found in numerous kinase inhibitors. nih.gov For example, Palbociclib, a drug used in cancer therapy, features a pyrido[2,3-d]pyrimidin-7-one core and targets cyclin-dependent kinases 4 and 6. nih.gov This demonstrates the potential of the pyrimidine ring system to be a key pharmacophore for kinase inhibition.
The versatility of the this compound scaffold is further underscored by the diverse biological activities reported for its constituent parts. Aminobenzamide derivatives have shown potential as antimicrobial agents. mdpi.com The 2-amino-4-chloro-pyrimidine core has been investigated for its anticancer properties. nih.gov
The combination of these two pharmacophores in a single molecule provides a rich platform for generating diverse chemical libraries. The reactive chlorine atom on the pyrimidine ring allows for the straightforward synthesis of a wide array of derivatives, facilitating the exploration of chemical space around this core structure.
The following table lists therapeutic areas where derivatives of the core scaffold have shown promise.
| Therapeutic Area | Specific Target/Application | Relevant Scaffold/Derivative |
| Autoimmune Diseases | TYK2 Inhibition | 4-aminopyridine benzamide nih.gov |
| Cancer | Kinase Inhibition (e.g., CDK4/6) | Pyrido[2,3-d]pyrimidine (in Palbociclib) nih.gov |
| Diabetes | DPP-IV Inhibition | N-substituted aminobenzamide mdpi.com |
| Infectious Diseases | Antimicrobial Activity | 2-Aminobenzamide (B116534) derivatives mdpi.com |
Future Perspectives and Emerging Research Directions for 2 2 Chloropyrimidin 4 Yl Amino Benzamide Research
Exploration of Novel Pharmacological Targets and Unaddressed Disease Areas
The primary focus of research on 2-((2-Chloropyrimidin-4-yl)amino)benzamide derivatives has been on their role as kinase inhibitors. However, the inherent structural features of this scaffold suggest a broader pharmacological potential that remains largely untapped. Future investigations should be directed towards identifying and validating novel molecular targets beyond the well-trodden path of kinase inhibition.
The exploration of G protein-coupled receptors (GPCRs), ion channels, and epigenetic modulators as potential targets for this compound class could unveil new therapeutic applications. For instance, the hydrogen bonding capabilities of the benzamide (B126) and pyrimidine (B1678525) moieties might facilitate interactions with the allosteric sites of various receptors, offering a pathway to develop highly selective modulators.
Furthermore, the application of these novel analogues could extend to unaddressed disease areas. While kinase inhibitors are predominantly associated with oncology, their therapeutic utility in inflammatory diseases, neurodegenerative disorders, and metabolic syndromes is an area of growing interest. A systematic screening of this compound derivatives against a diverse panel of disease models could identify unexpected therapeutic opportunities.
Development of Advanced Synthetic Methodologies for Structurally Complex Analogues
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine (B19661) and 2-aminobenzamide (B116534). While effective, this approach limits the structural diversity of the resulting analogues. The development of more sophisticated synthetic strategies is crucial for accessing novel chemical space and fine-tuning the pharmacological properties of this scaffold.
Advanced methodologies such as C-H activation, flow chemistry, and multicomponent reactions could provide more efficient and versatile routes to complex analogues. For example, late-stage C-H functionalization of the benzamide or pyrimidine rings would allow for the rapid generation of a library of derivatives with diverse substitution patterns. This would enable a more thorough exploration of the structure-activity relationship (SAR) and the identification of analogues with improved potency and selectivity.
The table below outlines potential advanced synthetic methods and their application in generating diverse analogues of this compound.
| Synthetic Methodology | Potential Application | Expected Outcome |
| C-H Activation | Late-stage functionalization of aromatic rings | Rapid access to a diverse library of analogues with modified substitution patterns. |
| Flow Chemistry | Continuous and scalable synthesis | Improved reaction efficiency, safety, and scalability for large-scale production. |
| Multicomponent Reactions | One-pot synthesis of complex structures | Increased synthetic efficiency and access to novel, complex molecular architectures. |
| Photoredox Catalysis | Mild and selective bond formation | Access to previously inaccessible chemical transformations and novel structural motifs. |
Integration of Artificial Intelligence and Machine Learning in Computational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of this compound analogues. By analyzing existing SAR data, AI algorithms can identify key structural features that contribute to biological activity and predict the properties of virtual compounds.
The use of generative models can propose novel molecular structures with desired pharmacological profiles, expanding the chemical space beyond what is achievable through traditional medicinal chemistry approaches. Furthermore, ML-based predictive models can be employed to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogues, enabling the early identification of candidates with favorable drug-like characteristics.
This computational approach can significantly reduce the time and cost associated with the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Application of Isotopic Labeling for Advanced Mechanistic Studies
A detailed understanding of the mechanism of action is paramount for the rational design of therapeutic agents. Isotopic labeling, where specific atoms within a molecule are replaced with their isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), is a powerful technique for elucidating drug-target interactions and metabolic pathways.
The synthesis of isotopically labeled this compound analogues would enable a range of advanced mechanistic studies. For example, nuclear magnetic resonance (NMR) spectroscopy of a ¹³C- or ¹⁵N-labeled analogue bound to its target protein can provide detailed information about the binding mode and the specific molecular interactions that govern affinity and selectivity.
Furthermore, deuterium-labeled analogues can be utilized in pharmacokinetic studies to investigate metabolic stability. The replacement of a hydrogen atom with a deuterium (B1214612) atom at a metabolically labile position can slow down the rate of metabolism, a strategy known as the "deuterium effect," which can lead to improved drug exposure and efficacy.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((2-Chloropyrimidin-4-yl)amino)benzamide, and how can regioselectivity be ensured?
Answer:
The synthesis typically involves sequential coupling reactions. A validated route includes:
Chloropyrimidine Activation : React 2,4-dichloropyrimidine with a boronic acid derivative (e.g., 3-cyanophenylboronic acid) under Suzuki-Miyaura coupling conditions (Pd(dppf)Cl₂ catalyst, Na₂CO₃, 50°C) to yield intermediates like 3-(2-chloropyrimidin-4-yl)benzonitrile .
Amination : React the chloropyrimidine intermediate with 2-aminobenzamide in 2-ethoxyethanol at 150°C to form the target compound via nucleophilic aromatic substitution.
Key Considerations :
- Regioselectivity is controlled by electron-withdrawing groups (e.g., Cl) on the pyrimidine ring, directing substitution to the 4-position.
- Use high-purity reagents and inert atmosphere (N₂) to minimize side reactions .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₀ClN₄O: calculated 249.05, observed 249.04) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced: How can solubility challenges in biological assays for this compound be methodologically addressed?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without disrupting assay integrity .
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) transiently to improve bioavailability, followed by enzymatic cleavage in vivo .
- Nanoparticle Encapsulation : Lipid-based carriers or polymeric nanoparticles can enhance dissolution rates and cellular uptake .
Advanced: What functional groups in this compound are critical for its biochemical activity, and how can structure-activity relationships (SAR) be optimized?
Answer:
- Chloropyrimidine Core : Essential for binding to kinase ATP pockets (e.g., JAK2, EGFR). Replacement with electron-deficient groups (e.g., CF₃) improves potency but may reduce selectivity .
- Benzamide Moiety : The amide linker facilitates hydrogen bonding with catalytic lysine residues. Modifications here (e.g., methylsulfonyl substitution) enhance metabolic stability .
- SAR Optimization :
Advanced: How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?
Answer:
- Standardized Assay Conditions : Ensure consistent buffer pH, ionic strength, and ATP concentrations (e.g., 10 μM ATP for kinase assays) .
- Orthogonal Validation : Use thermal shift assays (TSA) to confirm target engagement and surface plasmon resonance (SPR) for binding kinetics .
- Data Normalization : Account for differences in enzyme sources (e.g., recombinant vs. native) and assay formats (e.g., fluorescence vs. radiometric) .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage : Store at –20°C under inert gas (Argon) in amber vials to prevent photodegradation .
- Stability Monitoring : Conduct periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect hydrolysis or oxidation byproducts .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in kinase domains (e.g., DFG-in vs. DFG-out conformations) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify residues critical for selectivity .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., –Cl vs. –CF₃) to prioritize synthetic targets .
Basic: What in vitro models are appropriate for preliminary toxicity profiling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
